2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride
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Overview
Description
2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine-3-carboxaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 6-methylpyridine-3-carboxaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Formation of Final Product: The amine is then reacted with a suitable ketone, such as acetone, under acidic conditions to form the final product, which is then converted to its dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of substituted cathinones.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool to study neurotransmitter systems.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-1-phenylpropan-1-one (Methcathinone)
- 2-(methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone)
- 2-(methylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one (Methylone)
Uniqueness
Compared to similar compounds, 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has a unique structure due to the presence of the 6-methylpyridine ring. This structural difference can lead to variations in its pharmacological profile, including differences in potency, duration of action, and side effects.
Properties
CAS No. |
2680531-87-5 |
---|---|
Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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